(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

Catalog No.
S642212
CAS No.
4594-45-0
M.F
C10H11ClN4O3
M. Wt
270.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxyme...

CAS Number

4594-45-0

Product Name

(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

IUPAC Name

(2R,3S)-5-(6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C10H11ClN4O3

Molecular Weight

270.67 g/mol

InChI

InChI=1S/C10H11ClN4O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2/t5-,6+,7?/m0/s1

InChI Key

PGEULCIODBNODW-GFCOJPQKSA-N

SMILES

C1C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O

Synonyms

6-Chloropurine Deoxyriboside; NSC 409824; 6-Chloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)-9H-purine; (2R,3S,5R)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O

Isomeric SMILES

C1[C@@H]([C@H](OC1N2C=NC3=C2N=CN=C3Cl)CO)O

The compound (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is an organic molecule characterized by its unique structure, which includes a purine base linked to a tetrahydrofuran ring. This compound has a molecular formula of C10H11ClN4O3C_{10}H_{11}ClN_{4}O_{3} and a molecular weight of approximately 270.67 g/mol. Its chemical structure features a hydroxymethyl group that contributes to its reactivity and potential biological activity . The presence of the chloro substituent on the purine ring enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate.
  • Reduction: The purine ring can be reduced using agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The chloro group may be replaced with various nucleophiles, including amines or thiols, under suitable conditions.

(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol exhibits significant biological activity due to its structural similarity to nucleotides. It is studied for potential interactions with nucleic acids and proteins, which may influence DNA and RNA processes. Its unique structure allows it to act as a substrate or inhibitor in various enzymatic reactions, potentially impacting cellular signaling pathways and metabolic processes.

The synthesis of this compound typically involves multiple steps:

  • Formation of the Purine Base: This can be achieved through condensation reactions involving formamide derivatives and nitrogen-containing compounds.
  • Attachment to Tetrahydrofuran Ring: Glycosylation reactions are employed to attach the purine base to the tetrahydrofuran ring, often utilizing Lewis acids as catalysts.
  • Purification and Characterization: The final product is purified using chromatographic techniques to ensure high purity and yield.

This compound has various applications across multiple fields:

  • Medicinal Chemistry: It is explored for its potential therapeutic effects, particularly in antiviral and anticancer research.
  • Biochemical Research: Its ability to interact with nucleic acids makes it valuable for studying genetic processes and enzyme mechanisms.
  • Material Science: The compound's chemical properties may enable its use in developing new materials or catalysts for industrial applications .

Interaction studies indicate that (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol can bind to various molecular targets such as enzymes and receptors involved in cellular signaling. These interactions may lead to alterations in enzyme activity or gene expression, shedding light on its potential roles in therapeutic interventions .

Several compounds share structural similarities with (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol:

Compound NameMolecular FormulaKey Features
(2R,3S,5R)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-olC10H11ClN4O3C_{10}H_{11}ClN_{4}O_{3}Different stereochemistry at the 5 position
(2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-olC10H12ClN5O3C_{10}H_{12}ClN_{5}O_{3}Contains an amino group instead of a chloro group
(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(methoxymethyl)tetrahydrofuran-3-olC11H13ClN4O4C_{11}H_{13}ClN_{4}O_{4}Features a methoxymethyl group instead of hydroxymethyl

These compounds illustrate variations in functional groups and stereochemistry that can influence their biological activity and chemical properties. The unique combination of features in (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol distinguishes it from these similar molecules while providing insights into structure-function relationships in medicinal chemistry .

XLogP3

0.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

270.0519679 g/mol

Monoisotopic Mass

270.0519679 g/mol

Heavy Atom Count

18

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

4594-46-1

Dates

Modify: 2023-08-15

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